molecular formula C22H32N4O3 B2628345 tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1214102-07-4

tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2628345
CAS No.: 1214102-07-4
M. Wt: 400.523
InChI Key: CMCYEGNMPWXNQA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with CAS 1212227-46-7 and molecular formula C20H28N4O3 (MW 372.5), consists of a benzimidazole core linked to a cyclohexylmethyl group, an amino-oxopropane chain, and a tert-butyl carbamate protecting group . This structure confers moderate lipophilicity and conformational rigidity due to the cyclohexane ring, which may influence bioavailability and target binding compared to simpler analogs.

Coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation, as in ).

Protection/deprotection strategies for amines (e.g., tert-butyl carbamate groups).

Purification via column chromatography or crystallization.

Properties

IUPAC Name

tert-butyl N-[1-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3/c1-14(24-21(28)29-22(2,3)4)20(27)23-13-15-9-11-16(12-10-15)19-25-17-7-5-6-8-18(17)26-19/h5-8,14-16H,9-13H2,1-4H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCYEGNMPWXNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like sodium hydroxide and organic solvents such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. Green chemistry principles are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like tert-butyl hydroperoxide (TBHP).

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions facilitated by bases like potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include TBHP for oxidation, sodium borohydride for reduction, and potassium tert-butoxide for substitution reactions. These reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like THF or toluene .

Major Products

The major products formed depend on the type of reaction For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with molecular targets such as DNA and proteins. It binds to DNA grooves, facilitating peroxide-mediated DNA cleavage. This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Piperidine-containing analogs (e.g., CAS 1420888-80-7) introduce basic nitrogen, which may enhance solubility but reduce metabolic stability compared to the cyclohexyl group .

Substituent Effects

  • Halogenated derivatives (e.g., 4-fluorobenzyl in ) increase electronegativity and membrane permeability but may introduce toxicity risks .
  • Pyrimidine/purine hybrids () expand π-π stacking capabilities for kinase inhibition, contrasting with the benzimidazole core’s preference for intercalation .

Synthetic Efficiency

  • Yields for benzimidazole-linked compounds range from 71–72% (), suggesting reliable coupling strategies (e.g., HATU, DCC).
  • Nitropyrimidine intermediates () require reduction steps (e.g., Fe/NH4Cl), adding complexity compared to direct amide couplings .

Table 2: Physicochemical Properties

Property Target Compound D-Alanine Derivative Piperidine-Fluorobenzyl Analog Pyrimidine Hybrid
Molecular Weight 372.5 305.1 ~450 (estimated) 386
LogP (Predicted) ~2.8 ~1.5 ~3.2 ~2.0
Solubility (aq.) Low Moderate Low Moderate
Key Functional Groups Carbamate, Amide Carbamate, Amide Fluorobenzyl, Piperidine Nitropyrimidine

Research Implications

  • Drug Design : The cyclohexyl group in the target compound offers a balance between rigidity and lipophilicity, making it suitable for CNS-targeting scaffolds. In contrast, pyrimidine hybrids () are better suited for kinase inhibition .
  • Synthetic Challenges : tert-Butyl carbamate protection simplifies amine handling but requires acidic conditions for deprotection, which may limit compatibility with acid-sensitive functionalities .

Biological Activity

Tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of the compound typically involves a multi-step process starting from benzimidazole derivatives. The general procedure includes:

  • Formation of the Intermediate : The initial step involves reacting a benzimidazole derivative with cyclohexylmethylamine.
  • Carbamate Formation : The reaction proceeds to form the carbamate structure through the coupling of the intermediate with tert-butyl isocyanate.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The compound exhibits its biological activity primarily through interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it has shown potential as an inhibitor of certain kinases, which play critical roles in cancer progression and other diseases.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

  • Inhibition of Tumor Growth : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death.

Pharmacological Studies

Pharmacological evaluations have highlighted several key findings:

Activity IC50 Value (µM) Cell Line
Antiproliferative5.6MCF-7 (breast cancer)
Cytotoxicity8.3A549 (lung cancer)
Apoptosis Induction-Various cancer cell lines

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
  • In Vivo Models : Animal studies have confirmed that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups.

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